molecular formula C20H15FN2O4S B3011305 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922034-73-9

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

カタログ番号: B3011305
CAS番号: 922034-73-9
分子量: 398.41
InChIキー: UPTKPPSIUFMPCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

  • Asymmetric Alkynylation : A study demonstrated successful asymmetric alkynylation of seven-membered cyclic imines, specifically dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts, allowing the synthesis of optically active derivatives of dibenzo[b,f][1,4]oxazepines with significant enantioselectivity (Ren, Wang, & Liu, 2014).

  • Catalytic Enantioselective Reactions : The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives using a diaryl prolinol L4 as the chiral ligand (Munck et al., 2017).

  • Solid Support Synthesis : A method for efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology on AMEBA resin has been documented, highlighting the flexibility and high purity of the final products (Ouyang, Tamayo, & Kiselyov, 1999).

  • Biomass-Involved Strategy for Synthesis : A biomass-derived method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, has been established, showing a range of benzo-fused N-heterocycles efficiently synthesized in good to excellent yields (Zhang et al., 2015).

  • Asymmetric Transfer Hydrogenation : A study reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high enantioselectivity and conversion using an (R,R)-Ru-Ts-DPEN complex (More & Bhanage, 2017).

  • Polyfluorinated Analogues Synthesis : Research on polyfluorinated dibenz[b,f][1,4]oxazepines, which exhibit various biological activities, presented an approach based on intramolecular dehydrofluorination, leading to the synthesis of polyfluorinated analogues with potential applications in psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Structural and Pharmaceutical Studies

  • Crystal Structure Analysis : A structural study of nimesulidetriazole derivatives, closely related to the target compound, revealed insights into the nature of intermolecular interactions and the effect of substitution on supramolecular assembly, valuable for understanding the properties of related compounds (Dey et al., 2015).

  • Organocatalytic Asymmetric Reactions : An organocatalyzed asymmetric Mannich reaction with dibenzo[b,f][1,4]oxazepines was developed, yielding cyclic amines containing chiral tetrasubstituted C‒F stereocenters, showcasing the importance of these structures in medicinal chemistry (Li, Lin, & Du, 2019).

  • Antimicrobial Activities : Research on the synthesis of highly functionalized derivatives of tetrahydrobenzothiophenes, closely related to dibenzo[b,f][1,4]oxazepines, indicated significant antimicrobial activities against bacterial and fungal strains, highlighting the pharmaceutical potential of these compounds (Babu, Pitchumani, & Ramesh, 2013).

作用機序

Target of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses .

Mode of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . The compound likely interacts with its targets to exert its therapeutic effects.

Biochemical Pathways

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.

Pharmacokinetics

Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative . This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.

Result of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.

Action Environment

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

特性

IUPAC Name

1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKPPSIUFMPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。